1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Overview
Description
1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a furan ring, a chloromethylphenyl group, and a propanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the chloromethylphenyl group. The final step involves the addition of the propanolamine moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases, including its role as an active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and chloromethylphenyl compounds, such as:
- 1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol
- 1-[[5-(4-Methylphenyl)furan-2-yl]methylamino]propan-2-ol
Uniqueness
1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-10-3-4-12(7-14(10)16)15-6-5-13(19-15)9-17-8-11(2)18;/h3-7,11,17-18H,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPWIHDTLNPETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C)O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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